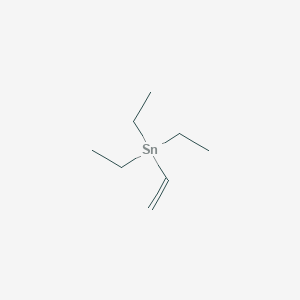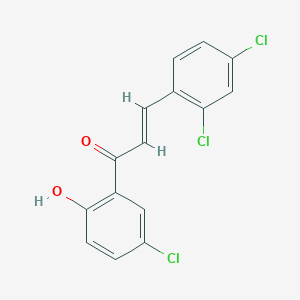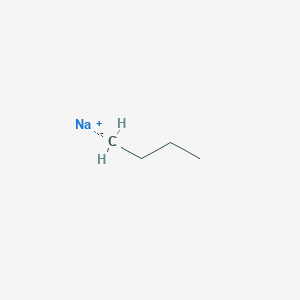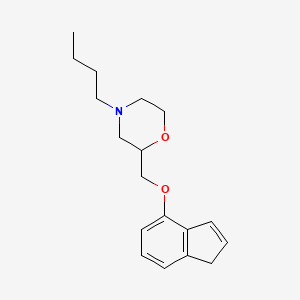
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O5. It is a derivative of cyclohexane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with dimethyl carbonate in the presence of a base such as sodium methoxide. The reaction typically proceeds under reflux conditions, yielding the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of dimethyl 3-oxocyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate: Similar structure but with the ketone group at a different position.
Dimethyl cis-1,2-dimethylcyclohexane-1,2-dicarboxylate: Contains additional methyl groups on the cyclohexane ring.
Uniqueness
Dimethyl 3-oxocyclohexane-1,2-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and various industrial applications .
Propiedades
Número CAS |
78108-86-8 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
dimethyl 3-oxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h6,8H,3-5H2,1-2H3 |
Clave InChI |
DOOIIJNENIICPK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCC(=O)C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


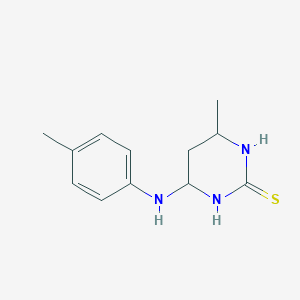
![3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14156966.png)
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
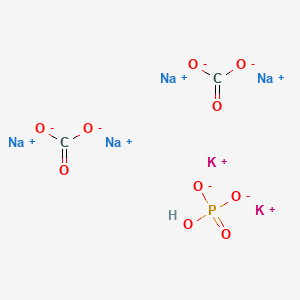
![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14156973.png)


![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
